

A Comparative Spectroscopic Analysis of 2, 3, and 4-Fluorobenzoic Acid Isomers

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Compound of Interest

Compound Name: 3-Fluorobenzoic Acid

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The positional isomerism of the fluorine atom on the benzene ring of fluorobenzoic acid significantly influences its electronic properties and, consequently, its spectroscopic characteristics. This guide provides a detailed comparative analysis of 2-Fluorobenzoic acid, **3-Fluorobenzoic acid**, and 4-Fluorobenzoic acid using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy. The presented experimental data, summarized in clear, comparative tables, offers valuable insights for the identification, characterization, and application of these compounds in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-, 3-, and 4-Fluorobenzoic acid.

¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm) and Coupling Constant (J, Hz)
2-Fluorobenzoic acid	~ 13.3 (s, 1H, COOH), ~ 7.92 (t, J=7.9 Hz, 1H), ~ 7.66 (q, J=7.7 Hz, 1H), ~ 7.33 (m, 2H)
3-Fluorobenzoic acid	~ 13.2 (s, 1H, COOH), ~ 7.8 (d, J=7.7 Hz, 1H), ~ 7.7 (d, J=9.9 Hz, 1H), ~ 7.5 (m, 2H)
4-Fluorobenzoic acid	~ 13.06 (s, 1H, COOH), 8.01 (dd, J=8.8, 5.6 Hz, 2H), 7.32 (t, J=8.8 Hz, 2H)[1][2]

¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)
2-Fluorobenzoic acid	~ 165.5 (C=O), ~ 161.5 (d, ¹ JCF), ~ 134.5 , ~ 132.0 , ~ 125.0 , ~ 120.0 , ~ 117.0
3-Fluorobenzoic acid	~ 166.0 (C=O), ~ 162.0 (d, ¹ JCF), ~ 134.0 , ~ 131.0 , ~ 126.0 , ~ 120.0 , ~ 115.0
4-Fluorobenzoic acid	166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[1][3]

FT-IR Spectroscopy Data (cm⁻¹)

Vibrational Mode	2-Fluorobenzoic acid	3-Fluorobenzoic acid	4-Fluorobenzoic acid
O-H stretch (acid)	~ 3000 -2500 (broad)	~ 3000 -2500 (broad)	~ 3000 -2500 (broad)
C=O stretch	~ 1680	~ 1690	~ 1685
C=C stretch (aromatic)	~ 1600 , 1580	~ 1610 , 1590	~ 1605 , 1595
C-F stretch	~ 1240	~ 1250	~ 1230

Raman Spectroscopy Data (cm⁻¹)

Vibrational Mode	2-Fluorobenzoic acid	3-Fluorobenzoic acid	4-Fluorobenzoic acid
C=O stretch	~1685	~1695	~1690
C=C stretch (aromatic)	~1605	~1615	~1610
Ring Breathing	~1030	~1010	~850

UV-Visible Spectroscopy Data (in Ethanol)

Compound	λ_{max} (nm)
2-Fluorobenzoic acid	~275
3-Fluorobenzoic acid	~274
4-Fluorobenzoic acid	~273

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the fluorobenzoic acid isomer was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- **Data Acquisition:** For ^1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
- **Data Processing:** The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C , followed by Fourier transformation. Chemical shifts were referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid fluorobenzoic acid isomer was placed on a diamond attenuated total reflectance (ATR) crystal.
- **Instrumentation:** FT-IR spectra were recorded using an FT-IR spectrometer equipped with a diamond ATR accessory.
- **Data Acquisition:** Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Raman Spectroscopy

- **Sample Preparation:** A small amount of the solid fluorobenzoic acid isomer was placed on a glass microscope slide.
- **Instrumentation:** Raman spectra were recorded using a Raman microscope with a 785 nm laser excitation source.
- **Data Acquisition:** The laser power at the sample was approximately 10 mW. Spectra were collected in the range of 200-3200 cm^{-1} with an exposure time of 10 seconds and 3 accumulations.
- **Data Processing:** The raw spectra were baseline corrected to remove fluorescence background.

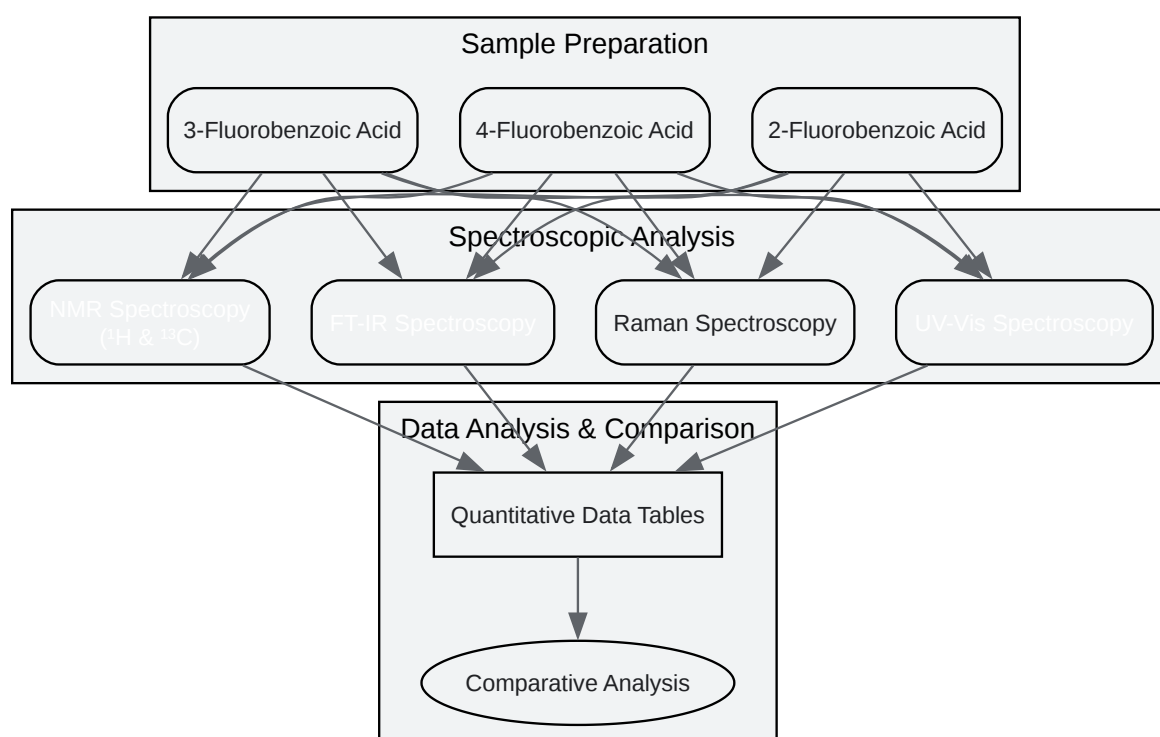
UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of each fluorobenzoic acid isomer was prepared in ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to a final concentration of 0.01 mg/mL for analysis.
- **Instrumentation:** UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.

- Data Acquisition: Spectra were scanned from 200 to 400 nm using ethanol as the reference solvent.
- Data Processing: The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the fluorobenzoic acid isomers.



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Caption: Workflow for the spectroscopic comparison of fluorobenzoic acid isomers.

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